molecular formula C24H18Br2FN3O4 B11541545 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11541545
M. Wt: 591.2 g/mol
InChI Key: MWXRERLAXJIJEB-XKJRVUDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes bromine, fluorine, and amide groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves multiple steps, including:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Formylation: Addition of formyl groups to the aromatic ring.

    Amidation: Formation of amide bonds through reactions with amines.

    Esterification: Formation of ester bonds by reacting with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18Br2FN3O4

Molecular Weight

591.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H18Br2FN3O4/c1-14-4-2-6-16(8-14)24(33)34-22-17(9-18(25)11-20(22)26)12-29-30-21(31)13-28-23(32)15-5-3-7-19(27)10-15/h2-12H,13H2,1H3,(H,28,32)(H,30,31)/b29-12+

InChI Key

MWXRERLAXJIJEB-XKJRVUDJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.